Ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido(1,2-a)pyrimidin-9(6H)-ylidene)acetate
Description
Ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido[1,2-a]pyrimidin-9(6H)-ylidene)acetate (CAS: 64405-53-4; molecular formula: C₁₃H₁₆N₂O₃) is a pyrido[1,2-a]pyrimidine derivative characterized by a fused bicyclic core, an oxo group at position 4, and an ethyl ester substituent at the 9-ylidene position .
Properties
CAS No. |
64405-53-4 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
ethyl (2Z)-2-(6-methyl-4-oxo-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-9-ylidene)acetate |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-12(17)8-10-5-4-9(2)15-11(16)6-7-14-13(10)15/h6-9H,3-5H2,1-2H3/b10-8- |
InChI Key |
AAVDQVSOXCAQHV-NTMALXAHSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCC(N2C1=NC=CC2=O)C |
Canonical SMILES |
CCOC(=O)C=C1CCC(N2C1=NC=CC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido(1,2-a)pyrimidin-9(6H)-ylidene)acetate typically involves the reaction of a pyrido[1,2-a]pyrimidine derivative with ethyl acetate under specific conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or a Lewis acid like boron trifluoride. The process involves refluxing the reactants at elevated temperatures to facilitate the esterification reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors that allow for precise control of reaction conditions. This method ensures high yield and purity of the product. The use of catalysts such as lipases in microbial fermentation processes is also being explored as a more sustainable and environmentally friendly alternative .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido(1,2-a)pyrimidin-9(6H)-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Different esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido(1,2-a)pyrimidin-9(6H)-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido(1,2-a)pyrimidin-9(6H)-ylidene)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It can modulate oxidative stress pathways, inhibit specific enzymes, and interact with DNA to exert its biological effects.
Comparison with Similar Compounds
Key Observations :
- Functional Groups : Replacement of the ethyl ester (target compound) with a thioether () introduces sulfur-based reactivity, which may alter metabolic stability or redox activity .
Functional Group Variations
Ester vs. Amide Derivatives
The target compound’s ethyl ester group contrasts with amide derivatives (e.g., ). For instance, N-R-amides of 2-hydroxy-4-oxo-pyrido pyrimidine carboxylic acids are synthesized via aminolysis of ethyl esters, demonstrating the interchangeability of these groups in medicinal chemistry .
Oxo vs. Thioether Substituents
The 4-oxo group in the target compound differs from the thioether and thietan-3-yloxy groups in . Sulfur-containing analogues may exhibit enhanced electron-withdrawing effects or participate in disulfide bonding, affecting reactivity and stability .
Biological Activity
Ethyl (2E)-(6-methyl-4-oxo-7,8-dihydro-4H-pyrido(1,2-a)pyrimidin-9(6H)-ylidene)acetate, with CAS number 64405-53-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in the context of anticancer properties, and presents relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O3. The compound features a pyridopyrimidine core, which is known for its diverse biological activities.
Key Properties:
- Molecular Weight: 248.2777 g/mol
- Melting Point: 366.4°C at 760 mmHg
- Density: 1.24 g/cm³
Anticancer Activity
Recent studies have highlighted the potential of pyridopyrimidine derivatives in cancer treatment. This compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Ethyl (2E)-(6-methyl...) | MCF-7 | 19.4 ± 0.22 | |
| Ethyl (2E)-(6-methyl...) | HCT116 | 14.5 ± 0.30 | |
| Ethyl (2E)-(6-methyl...) | SKOV3 | 11.94 ± 0.30 |
The above data indicates that this compound exhibits significant cytotoxicity against breast cancer (MCF-7), colorectal cancer (HCT116), and ovarian cancer (SKOV3) cell lines.
The mechanism of action for Ethyl (2E)-(6-methyl...) appears to involve the inhibition of key signaling pathways associated with cancer proliferation. In silico docking studies have suggested that the compound interacts with epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), both of which are critical in tumor growth and survival.
Figure 1: Molecular Interaction with EGFR
Molecular Interaction
Study on Antiproliferative Effects
A comprehensive study evaluated the antiproliferative effects of several pyridopyrimidine derivatives, including Ethyl (2E)-(6-methyl...). The study utilized MTT assays to determine cell viability across various concentrations.
Findings:
- The compound demonstrated a dose-dependent decrease in cell viability.
- The most effective concentration resulted in over 60% cytotoxicity at 100 μM.
Pharmacokinetic Studies
Pharmacokinetic profiling through ADME-Tox studies has been conducted to assess the absorption, distribution, metabolism, and excretion characteristics of Ethyl (2E)-(6-methyl...). The results indicated favorable properties that suggest potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
